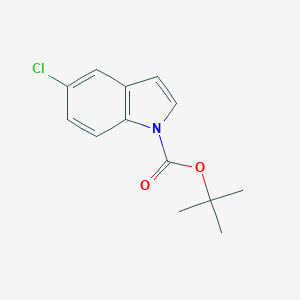
3-Methylphenethyl alcohol
概要
説明
2-(3-Methylphenyl)ethanol, also known as 3-Methylphenethyl alcohol, is an organic compound with the molecular formula C9H12O . It is commonly used as a fragrance ingredient .
Molecular Structure Analysis
The molecular structure of 2-(3-Methylphenyl)ethanol consists of a 3-methylphenyl group attached to an ethanol molecule . The molecular weight of this compound is 136.19 g/mol .Physical And Chemical Properties Analysis
2-(3-Methylphenyl)ethanol is a liquid at room temperature . It has a refractive index of 1.529, a boiling point of 242-243 °C, and a density of 1.002 g/mL at 25 °C .科学的研究の応用
香料成分
3-メチルフェネチルアルコールは、その心地よいフローラルな香りのため、香料成分として広く使用されています。 これは、香水の配合における重要な成分であり、香りのプロファイルの複雑さと深みを生み出します .
食品業界におけるフレーバー剤
食品業界では、この化合物はその芳香特性のために使用されます。 これは、さまざまな食品製品に添加され、風味プロファイルを強化し、花や果物を思わせる微妙で甘い香りを付与します .
化粧品の用途
3-メチルフェネチルアルコールは、化粧品、特にスキンケア製品や美容製品で広く使用されています。 その香料成分としての役割は、ローション、クリーム、その他のパーソナルケア用品に魅力的で持続的な香りを作成するのに役立ちます .
医薬品研究
3-メチルフェネチルアルコールの特定の医薬品用途は広く文書化されていませんが、関連する化合物は、その潜在的な治療特性についてしばしば調査されています。 そのため、3-メチルフェネチルアルコールは、薬理活性を持つより複雑な分子の合成における構成要素として研究される可能性があります .
農業化学研究
農業で直接使用されることはありませんが、3-メチルフェネチルアルコールに類似したアルコール誘導体は、殺虫剤または成長調節剤としての潜在的な用途について研究の対象となっています。 この化合物の特性は、新しい農業化学品の開発に役立つ可能性があります .
材料科学
材料科学では、3-メチルフェネチルアルコールは、新規有機化合物の合成に関与する可能性があります。 その分子構造により、特定の所望の特性を持つポリマーまたは他の高度な材料の生成における前駆体または中間体になることができます
Safety and Hazards
作用機序
Target of Action
It is commonly used as a fragrance ingredient , suggesting that it may interact with olfactory receptors.
Mode of Action
As a fragrance ingredient, it likely interacts with olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methylphenethyl alcohol are not well-documented. Given its use in fragrances, it may play a role in the olfactory signal transduction pathway. This pathway involves a series of biochemical reactions that convert the chemical signal of an odorant molecule into an electrical signal that can be processed by the brain .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed through the skin and mucous membranes. Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s physiological processes .
Result of Action
The primary result of the action of this compound is the generation of a fragrance. When used in perfumes, soaps, and other scented products, it contributes to the overall aroma of the product
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, its fragrance may be more pronounced at higher temperatures. The stability of this compound could be affected by exposure to light, heat, or oxygen .
特性
IUPAC Name |
2-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVBVJDKLSOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062029 | |
| Record name | 3-Methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1875-89-4 | |
| Record name | 3-Methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzeneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-m-tolylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylbenzeneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8WAA9JXV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Considering the title mentions a "Fragrance material review," what are the likely applications of 2-(3-Methylphenyl)ethanol, and how might its structure relate to its scent profile?
A1: The title suggests that 2-(3-Methylphenyl)ethanol is primarily researched and utilized as a fragrance material []. Its chemical structure, featuring a benzene ring with a methyl and an ethanol substituent, hints at a potentially floral, rosy, or honey-like aroma. These types of scents are commonly associated with similar aromatic alcohols in perfumery. Further research into its odor profile and applications in fragrances would be needed to confirm this.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















